2-(2,6-dichlorophenyl)-N'-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide
Overview
Description
2-(2,6-Dichlorophenyl)-N’-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-N’-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with acetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-N’-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-N’-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-N’-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)acetohydrazide: A simpler analog with similar structural features but lacking the pyrazolyl group.
2-(2,6-Dimethylphenyl)acetohydrazide: An analog with methyl groups instead of chlorine atoms, leading to different chemical and biological properties.
2-(2,6-Dichlorophenyl)amino)benzoic acid: A related compound with potential non-steroidal anti-inflammatory properties
Uniqueness
2-(2,6-Dichlorophenyl)-N’-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide is unique due to its combination of dichlorophenyl and pyrazolyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-N-[(E)-[5-(4-methylphenyl)-1H-pyrazol-4-yl]methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O/c1-12-5-7-13(8-6-12)19-14(11-23-25-19)10-22-24-18(26)9-15-16(20)3-2-4-17(15)21/h2-8,10-11H,9H2,1H3,(H,23,25)(H,24,26)/b22-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNFOSMKWCYEK-LSHDLFTRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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